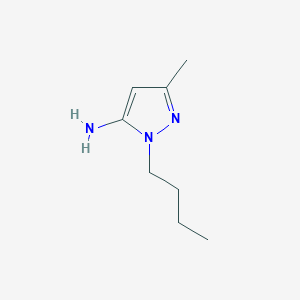

1-butyl-3-methyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-5-11-8(9)6-7(2)10-11/h6H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOULOAPGXXMZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390158 | |

| Record name | 1-Butyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-35-4 | |

| Record name | 1-Butyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 1 Butyl 3 Methyl 1h Pyrazol 5 Amine

Functionalization of the Amino Moiety

The primary amino group at the C5 position of the pyrazole (B372694) ring is a key handle for a wide array of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Sulfonamidation Reactions of 1-butyl-3-methyl-1H-pyrazol-5-amine

The primary amino group of aminopyrazoles readily undergoes sulfonamidation upon reaction with sulfonyl chlorides. In a representative transformation, the analogous compound 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine is treated with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine (B128534). researchgate.netresearchgate.net This reaction typically proceeds in a solvent like acetonitrile (B52724) at room temperature. researchgate.netresearchgate.net The process involves the nucleophilic attack of the pyrazole's amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide derivative. researchgate.net Research has shown that a di-sulfonated product can be formed, indicating that both hydrogen atoms of the primary amine can be substituted. researchgate.net

Table 1: Sulfonamidation of an Analogous Aminopyrazole

| Starting Amine | Reagent | Base | Solvent | Product | Yield | Reference |

|---|

Reductive Amination Pathways for N-Substituted Derivatives

Reductive amination provides a powerful and direct method for the N-alkylation of this compound, yielding secondary amines. nih.govorgoreview.com This transformation is typically a one-pot, two-step process that begins with the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. orgoreview.comlibretexts.org The subsequent in-situ reduction of the C=N double bond of the imine furnishes the N-substituted amine. orgoreview.comlibretexts.org

A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mild nature and selectivity for the imine over the carbonyl starting material. orgoreview.comresearchgate.net Other specialized reagents like BH₃N(C₂H₅)₃ have also been shown to be effective, acting as both a catalyst for imine formation and as the reductant. rsc.org The reaction conditions are generally mild, often proceeding at room temperature in alcoholic solvents like methanol. researchgate.net This methodology is highly versatile, allowing for the introduction of a wide range of substituents onto the amino nitrogen, depending on the carbonyl compound used. nih.gov

For instance, a solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by reduction with sodium borohydride in methanol, efficiently produces the corresponding N-benzyl derivative.

Condensation Reactions with Aldehydes and Ketones to Form Imines

The initial step in reductive amination, the formation of an imine (or Schiff base), is a fundamental reaction of this compound. masterorganicchemistry.com This condensation reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon of an aldehyde or ketone. youtube.comwikipedia.org The resulting carbinolamine intermediate then undergoes dehydration to form the C=N double bond of the imine. libretexts.org

The reaction is typically catalyzed by acid and is reversible. libretexts.orglibretexts.org To drive the equilibrium towards the imine product, water is often removed from the reaction mixture, for example, by azeotropic distillation or the use of a dehydrating agent. wikipedia.org The pH must be carefully controlled; at very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orglibretexts.org These imine derivatives are valuable intermediates themselves, not only for reduction to secondary amines but also for the synthesis of other heterocyclic systems. masterorganicchemistry.com

Table 2: General Mechanism of Imine Formation

| Step | Description |

|---|---|

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. |

| 2 | Proton transfer to form a zwitterionic carbinolamine. |

| 3 | Protonation of the hydroxyl group to form a good leaving group (water). |

| 4 | Elimination of water to form an iminium ion. |

Transformations via Diazonium Intermediates

The primary amino group of this compound can be converted into a diazonium salt, a highly versatile intermediate for further functionalization. This transformation is achieved through diazotization, typically involving the reaction of the aminopyrazole with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C).

The resulting pyrazolediazonium salt is often unstable and is generated in situ for immediate use. These intermediates are potent electrophiles and readily participate in azo coupling reactions with electron-rich aromatic compounds like phenols and other pyrazole derivatives. This leads to the formation of highly colored azo compounds, which are of interest as dyes.

Modifications and Substitutions on the Pyrazole Ring System

While functionalization of the amino group is a primary pathway for derivatization, the pyrazole ring itself can undergo substitution, offering another avenue for structural modification.

Alkylation and Arylation Strategies

Direct functionalization of the C-H bonds of the pyrazole ring is a powerful strategy for introducing alkyl and aryl substituents. For pyrazoles, electrophilic substitution typically occurs at the C4 position. rrbdavc.orgscribd.com However, modern cross-coupling methods, particularly palladium-catalyzed C-H activation, have enabled more diverse and controlled substitutions.

The reactivity of the C-H bonds in the pyrazole ring generally follows the order C5 > C4 >> C3 for palladium-catalyzed arylation. researchgate.net To achieve selective arylation at the C5 position, it is common to use a pyrazole substrate where the C4 position is blocked, for instance, with a bromo or ester group. academie-sciences.fr A palladium-pivalate catalytic system has been identified as highly effective for the intermolecular C-H arylation of N-alkylpyrazoles. researchgate.net

For less reactive positions like C3, more advanced strategies may be required. researchgate.net C-H alkylation of the pyrazole ring can also be achieved. For example, installing an electron-withdrawing group at the C4 position can activate the adjacent C5 position for Pd-catalyzed allylation and benzylation reactions. researchgate.net This modification renders the C5 C-H bond more acidic and reduces the Lewis basicity of the ring nitrogens, facilitating the catalytic cycle. researchgate.net

Table 3: Reactivity and Strategies for Pyrazole Ring Functionalization

| Position | Relative Reactivity (Pd-Catalyzed Arylation) | Common Strategy |

|---|---|---|

| C4 | Moderate | Direct electrophilic substitution (e.g., bromination, nitration). rrbdavc.orgscribd.commdpi.com |

| C5 | High | Pd-catalyzed C-H activation; often requires a blocking group at C4 for selectivity. researchgate.netacademie-sciences.fr |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and this methodology is applicable to pyrazole derivatives. For a molecule like this compound, cross-coupling can be envisioned in two primary ways: direct coupling of the amino group or coupling involving a pre-functionalized pyrazole ring.

One of the most common applications is the Buchwald-Hartwig amination, where the amino group of the pyrazole can be coupled with an aryl or heteroaryl halide. For instance, a study demonstrated the successful palladium-catalyzed coupling of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine with a 7-chloro-pyrazolo[1,5-a]pyrimidine derivative. nih.gov This type of reaction typically employs a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), in combination with a suitable phosphine (B1218219) ligand like Xantphos and a base like cesium carbonate. nih.gov This approach allows for the direct connection of the pyrazole's amino group to another heterocyclic core, creating more complex molecular architectures.

Alternatively, the pyrazole ring itself can be the site of cross-coupling if appropriately activated. This involves first converting the pyrazole into a derivative containing a leaving group, such as a halogen (Cl, Br, I) or a triflate. This halogenated pyrazole can then participate in classic cross-coupling reactions like Suzuki, Stille, or Heck couplings to introduce new carbon-based substituents at a specific position on the pyrazole ring. rsc.orglibretexts.org While this requires additional synthetic steps, it offers a versatile strategy for functionalizing the pyrazole scaffold itself. The choice of catalyst and ligand is crucial and can determine the outcome and selectivity of the reaction. nih.gov

| Reaction Type | Pyrazole Substrate Example | Coupling Partner | Catalyst/Ligand | Base | Conditions | Product Type | Yield | Ref |

| Buchwald-Hartwig Amination | 1-tert-butyl-3-methyl-1H-pyrazol-5-amine | 7-chloro-2-(1H-benzo[d]imidazol-2-yl)pyrazolo[1,5-a]pyrimidine | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene (B28343), 100 °C, 18 h | N-Aryl-1H-pyrazol-5-amine | 54% | nih.gov |

| Heck-type Cyclization | 5-Amino-1-phenyl-3-methylpyrazole | 3-chloro-2-propenal | Pd(OAc)2 / PPh3 | K2CO3 | DMF, 100 °C | Pyrazolo[3,4-b]pyridine | 72% | beilstein-journals.org |

Nucleophilic Aromatic Substitution on Activated Pyrazole Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic and heteroaromatic rings that are activated by electron-withdrawing groups. For a pyrazole derivative to undergo SNAr, the ring must be rendered sufficiently electron-deficient and possess a good leaving group, typically a halogen.

A common strategy involves first using the 5-aminopyrazole to construct a fused heterocyclic system, such as a pyrazolo[1,5-a]pyrimidine (B1248293), and then activating this new system for SNAr. For example, 5-amino-3-methylpyrazole can be reacted with diethyl malonate to form a dihydroxy-pyrazolo[1,5-a]pyrimidine, which is subsequently chlorinated with phosphorus oxychloride to yield a 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. nih.govnih.gov This dichloro derivative is highly activated and can undergo selective SNAr reactions. The chlorine atom at the 7-position is generally more reactive than the one at the 5-position. nih.gov This allows for sequential and regioselective substitution, where a nucleophile like a phenol (B47542) or an amine can displace the C7-chloro group under mild basic conditions (e.g., K2CO3 in DMF). nih.gov This stepwise functionalization is a powerful method for building molecular diversity.

| Activated Substrate Example | Nucleophile | Base | Conditions | Product Type | Yield | Ref |

| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | K2CO3 | Acetone, RT, 1.5 h | 7-Morpholino-5-chloro derivative | 94% | nih.gov |

| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Various Phenols | K2CO3 | DMF or Acetic Acid | 7-Phenoxy-5-chloro derivative | - | nih.gov |

Formation of Fused Heterocyclic Systems

The most prominent reactivity of this compound and its analogs is their use as synthons for building fused heterocyclic scaffolds. The reaction typically involves the condensation of the 5-aminopyrazole with a 1,3-bielectrophilic partner. researchgate.net

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles of significant interest in medicinal chemistry. rsc.orgorganic-chemistry.org The most common and direct route to this scaffold is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound (such as acetylacetone (B45752) or ethyl acetoacetate) or its synthetic equivalent. nih.gov

The reaction mechanism proceeds with high regioselectivity. The more nucleophilic exocyclic 5-amino group initiates the reaction by attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the pyrazole ring nitrogen (N1) attacks the second carbonyl group. A final dehydration step yields the aromatic pyrazolo[1,5-a]pyrimidine ring system. organic-chemistry.orgnih.gov The reaction is typically carried out under acidic (e.g., acetic acid) or basic conditions and often requires heating. organic-chemistry.org The substituents on the resulting pyrimidine (B1678525) ring are determined by the structure of the dicarbonyl partner, allowing for considerable variation in the final product.

| Pyrazole Substrate Example | 1,3-Dicarbonyl Reagent | Conditions | Product | Yield | Ref |

| 5-Amino-3-methyl-1H-pyrazole | Acetylacetone | Ethanol (B145695), Reflux | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | - | nih.gov |

| 5-Amino-3-(trifluoromethyl)-1H-pyrazole | Ethyl Acetoacetate | Acetic Acid, Reflux | 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one | - | nih.gov |

| 5-Aminopyrazoles | 1,3,5-Trisubstituted pentane-1,5-diones | KOt-Bu, Ethanol | Substituted Pyrazolo[1,5-a]pyrimidines | - | beilstein-journals.org |

Construction of Pyrazolo[3,4-b]pyridine Systems

The pyrazolo[3,4-b]pyridine scaffold is another important heterocyclic system accessible from 5-aminopyrazoles. nih.gov These isomers of pyrazolo[1,5-a]pyrimidines are typically formed through condensation reactions where the C4 position of the pyrazole ring acts as a nucleophile.

One established method involves the reaction of a 5-aminopyrazole with α,β-unsaturated carbonyl compounds (chalcones) or 1,3-dicarbonyl compounds under specific conditions. nih.govmdpi.com For example, reacting a 5-aminopyrazole with an aryl vinyl ketone can proceed via a Michael addition of the C4-position of the pyrazole to the double bond, followed by cyclization of the amino group onto the ketone and subsequent aromatization. lookchem.com Multicomponent reactions, where a 5-aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group (like malononitrile (B47326) or a cyclic β-diketone) are condensed together, also provide efficient access to highly substituted pyrazolo[3,4-b]pyridines. nih.govnih.gov The choice of reactants and catalysts (e.g., acetic acid, Lewis acids like ZrCl4) can influence the reaction pathway and final product structure. mdpi.comrsc.org

| Pyrazole Substrate Example | Reagents | Conditions | Product | Yield | Ref |

| 5-Amino-1-phenylpyrazole | (E)-4-Aryl-but-3-en-2-ones | ZrCl4, EtOH/DMF, 95 °C | 4-Aryl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 13-28% | mdpi.com |

| 5-Aminopyrazoles | Arylaldehydes, Cyclic Ketones | Acetic Acid, TFA, MW, 80-140 °C | Fused Pyrazolo[3,4-b]pyridines | 72-80% | beilstein-journals.org |

| 5-Amino-1-aryl-3-methylpyrazoles | β-Dimethylaminopropiophenones | Pyridine, Reflux | 4,5-Dihydropyrazolo[3,4-b]pyridines | 60-80% | lookchem.com |

Other Bicyclic and Multicyclic Pyrazole-Containing Frameworks

The synthetic utility of 5-aminopyrazoles extends beyond the construction of the two systems described above. Their polyfunctional nature allows for the synthesis of a diverse range of other fused heterocycles, including those containing three or more nitrogen atoms. mdpi.com

For example, diazotization of 5-aminopyrazoles can lead to the formation of pyrazolo[3,4-d] nih.govbeilstein-journals.orgrsc.orgtriazin-4-one derivatives. mdpi.com Reaction with reagents like diethyl malonate can produce pyrazolo[1,5-a]pyrimidine-5,7-diones, which are versatile intermediates for further functionalization. nih.gov Furthermore, condensation with reagents containing more than two electrophilic sites or different heteroatoms can lead to systems such as pyrazolo[5,1-c] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazines and pyrazolo[1,5-a] nih.govresearchgate.netrsc.orgtriazines. mdpi.comnih.gov These examples underscore the role of this compound as a foundational scaffold from which a vast chemical space of complex heterocyclic compounds can be accessed.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a key non-destructive analytical technique for identifying the functional groups present in a molecule.

The FT-IR spectrum of aminopyrazole derivatives provides valuable insights into their structural features. For compounds in this class, characteristic absorption bands are observed that correspond to specific vibrational modes of the functional groups present. In the case of aminopyrazoles, the N-H stretching vibrations of the primary amine group are particularly informative, typically appearing as two distinct bands in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the alkyl groups and the pyrazole (B372694) ring are generally observed between 3000 and 2850 cm⁻¹. Furthermore, the C=N and C=C stretching vibrations within the pyrazole ring are expected to produce absorptions in the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the amine group typically appears in the 1350-1250 cm⁻¹ region. For a derivative like N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the C=C and C=N stretching vibrations have been observed to overlap at 1595 cm⁻¹ rsc.org.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric and Asymmetric Stretching | 3400 - 3200 |

| C-H (alkyl & pyrazole) | Stretching | 3000 - 2850 |

| C=N / C=C (pyrazole ring) | Stretching | 1600 - 1450 |

| C-N (amine) | Stretching | 1350 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information on the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-butyl-3-methyl-1H-pyrazol-5-amine is expected to show distinct signals for each type of proton in the molecule. The protons of the butyl group would appear as a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the pyrazole nitrogen. The methyl group on the pyrazole ring would appear as a singlet. The proton on the pyrazole ring (C4-H) would also be a singlet. The protons of the amine group (NH₂) would likely appear as a broad singlet. For the related compound N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the proton of the pyrazole ring (H-4) appears as a singlet at 5.74 ppm rsc.org.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom. The butyl group would exhibit four distinct signals. The methyl group attached to the pyrazole ring would have a characteristic chemical shift. The pyrazole ring itself would show three signals for the carbon atoms. In a derivative, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the C-4 carbon of the pyrazole ring is observed at 103.7 ppm rsc.org.

| ¹H NMR - Expected Chemical Shifts (ppm) | ¹³C NMR - Expected Chemical Shifts (ppm) |

| Proton | δ (ppm) |

| Butyl-CH₃ | ~ 0.9 (triplet) |

| Butyl-CH₂ | ~ 1.3-1.4 (sextet) |

| Butyl-CH₂ | ~ 1.6-1.8 (quintet) |

| N-CH₂ (butyl) | ~ 3.8-4.0 (triplet) |

| Pyrazole-CH₃ | ~ 2.1-2.3 (singlet) |

| Pyrazole C4-H | ~ 5.3-5.5 (singlet) |

| NH₂ | broad singlet |

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in the one-dimensional spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, strong correlations would be expected between the adjacent methylene protons of the butyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected between the N-CH₂ protons of the butyl group and the C5 and C4 carbons of the pyrazole ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This would aid in the definitive assignment of the carbon signals of the butyl and methyl groups rsc.org.

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Electron Ionization Mass Spectrometry (EIMS) in Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EIMS) is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds. In EIMS, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For this compound, the fragmentation pattern is influenced by the stability of the pyrazole ring and the nature of its substituents—the butyl group at the N1 position, the methyl group at the C3 position, and the amine group at the C5 position. The behavior of pyrazoles under electron impact has been studied, and cleavage of the nitrogen-nitrogen bond is a key fragmentation pathway, though this can be suppressed by N-substitution. nih.gov

Table 1: Predicted EIMS Fragmentation Data for this compound

| m/z (predicted) | Ion Structure/Fragment Lost |

| 153 | [M]+• (Molecular Ion) |

| 138 | [M - CH₃]+ |

| 124 | [M - C₂H₅]+ |

| 110 | [M - C₃H₇]+ |

| 96 | [M - C₄H₉]+ (Loss of butyl group) |

| 82 | Cleavage of the pyrazole ring |

| 57 | [C₄H₉]+ (Butyl cation) |

This table is based on predicted fragmentation patterns and not on experimental data.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced is dependent on the internal arrangement of atoms. By analyzing the positions and intensities of the diffracted X-rays, a detailed three-dimensional model of the electron density, and thus the atomic structure, can be constructed.

Although a crystal structure for this compound has not been reported, the crystallographic analysis of other substituted pyrazoles provides insight into the expected structural features. researchgate.netnist.govnih.gov For instance, studies on various pyrazole derivatives have detailed the planarity of the pyrazole ring and the dihedral angles formed with its substituents. researchgate.net In the solid state, pyrazole derivatives frequently exhibit intermolecular hydrogen bonding, often involving the amine groups and the pyrazole nitrogen atoms, which dictates the molecular packing. mdpi.com

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Substituted Pyrazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 12.67 |

| c (Å) | 9.32 |

| β (°) | 105.2 |

| Volume (ų) | 972.5 |

| Z | 4 |

Note: This table presents example data from a known pyrazole derivative to illustrate the type of information obtained from a single-crystal X-ray diffraction study and does not represent data for this compound.

A crystallographic study of this compound would definitively establish the conformation of the butyl group relative to the pyrazole ring and characterize the hydrogen bonding networks formed by the 5-amino group.

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a cornerstone of chemical characterization, providing quantitative data on the elemental composition of a sample. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its identity and purity. The method involves combusting a small, precisely weighed sample under controlled conditions and quantifying the resulting combustion products (e.g., CO₂, H₂O, and N₂).

For this compound, with the molecular formula C₈H₁₅N₃, the theoretical elemental composition can be calculated based on its atomic weights. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are then compared to these theoretical values. A close agreement, typically within ±0.4%, is considered evidence of the compound's purity.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical % | Found % (Illustrative) |

| Carbon (C) | 62.71 | 62.58 |

| Hydrogen (H) | 9.87 | 9.95 |

| Nitrogen (N) | 27.42 | 27.31 |

Note: The "Found %" values are illustrative, based on typical results for a pure sample of a related compound, as experimental data for this compound is not publicly available.

This analytical method is often used in conjunction with spectroscopic techniques to provide a comprehensive characterization of the compound. For instance, a study on 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine utilized elemental analysis to confirm the successful synthesis and purity of the final product. mdpi.com

Computational and Theoretical Studies on 1 Butyl 3 Methyl 1h Pyrazol 5 Amine and Its Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 1-butyl-3-methyl-1H-pyrazol-5-amine, DFT would be instrumental in elucidating its fundamental chemical properties.

Geometry Optimization and Electronic Structure Calculations

A foundational step in any computational study is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's shape and steric interactions.

Following geometry optimization, electronic structure calculations would provide information on the distribution of electrons within the molecule, which governs its chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For this compound, an MEP map would identify:

Electron-rich regions (negative potential): These areas, typically shown in red or yellow, are susceptible to electrophilic attack. In this molecule, the nitrogen atoms of the pyrazole (B372694) ring and the amine group would likely be highlighted as electron-rich centers.

Electron-deficient regions (positive potential): These areas, often depicted in blue, are prone to nucleophilic attack. The hydrogen atoms of the amine group and potentially the alkyl chain could show positive potential.

This analysis is critical for understanding how the molecule might interact with other reagents.

Natural Bonding Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis would quantify:

Hybridization of atomic orbitals: This describes the mixing of atomic orbitals to form the hybrid orbitals involved in bonding.

Donor-acceptor interactions: It can reveal hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled (donor) orbital to an empty (acceptor) orbital. These interactions are key to understanding the molecule's stability and electronic properties. For instance, the interaction between the lone pair of the amino group and the antibonding orbitals of the pyrazole ring could be quantified.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key aspect of MO theory is the analysis of the frontier molecular orbitals.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. For this compound, the HOMO would likely be localized on the electron-rich pyrazole ring and the amino group.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity and potential for electronic transitions.

Prediction and Evaluation of Optoelectronic Properties

The electronic data obtained from DFT and MO theory can be used to predict the optoelectronic properties of a molecule. For this compound, these studies could predict its potential for applications in electronic devices. This would involve calculating parameters such as ionization potential, electron affinity, and reorganization energy, which are relevant for charge transport properties. The HOMO-LUMO gap is also a preliminary indicator of the energy required for electronic excitation, which is relevant to a material's optical properties.

Calculation of Molecular Polarizability and Hyperpolarizability

The response of a molecule's electron cloud to an external electric field is described by its polarizability (α) and hyperpolarizability (β and γ). These properties are crucial in the field of nonlinear optics (NLO). Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these properties.

Research on various pyrazole derivatives has demonstrated that their NLO properties are highly dependent on their substitution patterns. For instance, a study on different substituted pyrazoline derivatives revealed that the introduction of electron-donating and electron-withdrawing groups can significantly enhance the first hyperpolarizability (β). researchgate.net While no specific data exists for this compound, we can infer that the amine group (-NH2) at the C5 position and the methyl group (-CH3) at the C3 position, both being electron-donating, will influence the molecule's electronic properties. The butyl group at the N1 position will primarily contribute to the molecule's steric and lipophilic character.

A DFT study on other organic molecules has shown that the choice of functional and basis set is critical for accurate predictions. researchgate.net For example, calculations using the B3LYP method with a 6-311++G(d,p) basis set have been shown to provide reliable results for polarizability and hyperpolarizability. nih.gov

Table 1: Calculated Molecular Polarizability and First Hyperpolarizability of Representative Pyrazole Derivatives (Illustrative Data)

| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| 3-methyl-1-phenyl-2-pyrazolin-5-one | DFT/B3LYP | - | - | - |

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | MP2/6-311+G(d) | - | - | 40 x 10⁻³⁰ cm⁵/esu |

| Pyrazoline Derivative P3 | - | 19.4 D | 1.78 x 10⁻²² a.u. | 2.57 x 10⁻²⁷ a.u. |

Note: This table presents illustrative data from various pyrazole derivatives to demonstrate the type of information generated in computational studies. Specific values for this compound would require dedicated calculations.

Investigation of Nonlinear Optical (NLO) Behavior

The investigation of NLO behavior in pyrazole derivatives is an active area of research due to their potential applications in optical devices. youtube.com The NLO response of a molecule is directly related to its molecular hyperpolarizability. Materials with large second-order (β) or third-order (γ) hyperpolarizabilities are sought after for applications such as frequency doubling, optical switching, and optical data storage. researchgate.net

Studies on pyrazoline derivatives have shown that the presence of a donor-π-acceptor (D-π-A) framework can lead to significant NLO responses. researchgate.net In this compound, the pyrazole ring can act as a π-bridge, the amine group as a donor, and a suitable acceptor group could be introduced to create a D-π-A system.

For example, a computational study on pyrazoline-based scaffolds demonstrated that strategic substitutions can lead to high total dipole moment (μ_tot), polarizability (<α>), and first (β_tot) and second (γ_tot) hyperpolarizabilities. researchgate.net While experimental data for this compound is unavailable, theoretical calculations could predict its NLO properties and guide the synthesis of derivatives with enhanced NLO behavior.

Table 2: Third-Order Nonlinear Optical Properties of a Pyrazoline Derivative (Illustrative Data)

| Property | Value |

| Nonlinear Absorption Coefficient (β) | 1.94×10⁻¹¹ m/W |

| Third-Order Nonlinear Susceptibility (χ⁽³⁾) | 10⁻¹² esu |

Note: This table is based on findings for a specific pyrazoline derivative and is intended to be illustrative. researchgate.net The NLO properties of this compound would need to be determined through specific experimental and computational studies.

In Silico Approaches in Ligand Design and Structure-Activity Relationships

In silico methods are powerful tools in drug discovery and materials science for designing ligands and understanding their interactions with biological targets or their structure-property relationships.

Pharmacophore Modeling for Molecular Recognition

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov This model can then be used to screen large databases of compounds to find new, potentially active molecules.

For pyrazole derivatives, pharmacophore models have been successfully developed for various applications, including as inhibitors of enzymes like Janus kinases (JAKs) and carbonic anhydrases. acs.orgtandfonline.com A typical pharmacophore model for a pyrazole-based inhibitor might include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

For this compound, a pharmacophore model could be constructed based on its known biological targets, if any, or by comparing its structure to known active pyrazole derivatives. The amine group could act as a hydrogen bond donor and acceptor, the pyrazole ring as a hydrophobic and aromatic feature, and the butyl group as a hydrophobic feature.

Table 3: Example Pharmacophore Features for Pyrazole-Based Inhibitors

| Pharmacophoric Feature | Potential Corresponding Group in this compound |

| Hydrogen Bond Donor | -NH₂ group |

| Hydrogen Bond Acceptor | -NH₂ group, Pyrazole nitrogens |

| Hydrophobic Feature | Butyl group, Methyl group, Pyrazole ring |

| Aromatic Ring | Pyrazole ring |

Note: This table illustrates potential pharmacophoric features. The actual pharmacophore would depend on the specific biological target.

Computational Approaches to Structure-Activity Relationship (SAR) Determination

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in establishing these relationships. ijirss.com

For pyrazole derivatives, SAR studies have been conducted to optimize their activity as inhibitors of various enzymes and receptors. nih.govacs.org These studies have revealed that modifications at the N1, C3, and C5 positions of the pyrazole ring can significantly impact activity and selectivity. For instance, a study on pyrazole-based meprin inhibitors showed that variations in the substituents at the 3 and 5 positions influenced their inhibitory potency. nih.gov Another study on pyrazolo[4,3-c]pyridines as protein-protein interaction inhibitors highlighted the importance of the substituent at the N1 position for activity. acs.org

For this compound, a systematic SAR study would involve synthesizing and testing a series of analogs with variations at the N1-butyl chain (e.g., changing its length or branching), the C3-methyl group (e.g., replacing it with other alkyl or aryl groups), and the C5-amino group (e.g., mono- or di-alkylation). The resulting data could then be used to build a QSAR model to predict the activity of new, unsynthesized analogs. A study on 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone) and its derivatives indicated that lipophilic substituents were crucial for its lipid peroxidation-inhibitory activity, suggesting that the butyl group in the target compound could play a significant role in its biological profile. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-butyl-3-methyl-1H-pyrazol-5-amine, and how can its purity be validated?

Methodological Answer: The synthesis typically involves cyclization and substitution reactions. For example, pyrazole derivatives are often synthesized via:

Cyclization of hydrazides : Reacting substituted hydrazides with phosphorous oxychloride at elevated temperatures (~120°C) to form the pyrazole core .

Multi-step functionalization : Introducing alkyl groups (e.g., butyl) via nucleophilic substitution or coupling reactions. For instance, intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride are generated through formylation, oxidation, and acylation .

Purity Validation :

Q. How is the structural diversity of pyrazol-5-amine derivatives exploited in biological activity screening?

Methodological Answer: Structural modifications at the 1- and 3-positions of the pyrazole ring influence bioactivity. Examples include:

-

Substituent Effects :

Position Substituent Observed Activity 1-Butyl Alkyl chain Enhanced lipophilicity, improving membrane permeability . 3-Methyl Methyl group Stabilizes the pyrazole ring, reducing metabolic degradation . -

Screening Protocols :

Advanced Research Questions

Q. How can discrepancies in spectral data for pyrazol-5-amine derivatives be resolved during structural characterization?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Monitor proton shifts (e.g., NH resonance splitting) to identify tautomeric forms (e.g., amine vs. imine) .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures (e.g., planar vs. non-planar pyrazole rings) .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict -NMR chemical shifts and compare with experimental data .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound derivatives?

Methodological Answer: Key optimization parameters:

- Catalyst Selection : Copper(II) phosphonates improve cyclization efficiency (yield increase from 45% to 72%) .

- Solvent-Free Conditions : Minimize side reactions in condensation steps (e.g., barbituric acid + pyrazol-5-amine + aldehyde → fused heterocycles) .

- Microwave Assistance : Reduce reaction time for acylation steps (e.g., 30 min vs. 6 hr conventional heating) .

Q. How can computational tools predict the biological target affinity of this compound analogs?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like σ receptors. Key parameters:

- QSAR Models : Correlate substituent parameters (e.g., logP, polar surface area) with IC values from kinase inhibition assays .

Q. What are the challenges in interpreting pharmacological data for pyrazol-5-amine derivatives across studies?

Methodological Answer: Common issues and solutions:

-

Bioactivity Variability :

-

Metabolic Stability : Pre-incubate compounds with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .

Q. How do substitution patterns influence the photophysical properties of pyrazol-5-amine-based ligands?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.